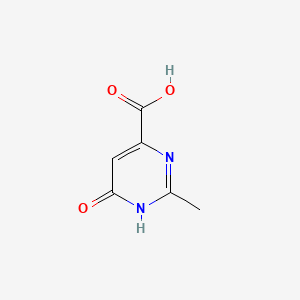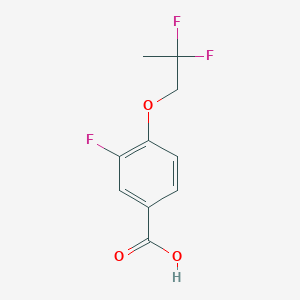![molecular formula C16H12ClN3OS B1486965 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol CAS No. 860609-53-6](/img/structure/B1486965.png)
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol
Descripción general
Descripción
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol, also known as 4-Chloro-2-pyrimidinol, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a small molecule with a molecular weight of 246.64 g/mol and a boiling point of 477.3 °C. The compound has been studied extensively for its pharmacological properties, and its applications in the laboratory have been growing in recent years.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : A study highlights the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including the discussion on the methods for preparing these compounds in excellent yields. The research emphasizes the wide spectrum of biological activities associated with pyrimidine nucleus-containing heterocyclic systems, such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties (Bassyouni & Fathalla, 2013).
Cytotoxic Activity : Another study focuses on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. This research provides insight into the crystal structure of these compounds and evaluates their cytotoxic activity against various human cell lines, offering a foundation for potential chemotherapeutic applications (Stolarczyk et al., 2018).
Antitumor Activity : The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been explored. This work demonstrates the potent anticancer activity of these compounds against various human cancer cell lines, positioning them as candidates for further drug development (Hafez & El-Gazzar, 2017).
Chemical Properties and Applications
C-S Bond Cleavage : Research into the chemical properties of related sulfanyl pyrimidinol derivatives includes the study of C-S bond cleavage leading to the formation of a tetranuclear Cu(I) cluster. This investigation provides valuable insights into the reaction mechanisms and potential applications in the synthesis of complex metal-centered clusters (Huang et al., 2007).
N-Oxide Derivatives Synthesis : The efficient synthesis of N-oxide derivatives from substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles has been documented. This process showcases the adaptability and functional diversity of sulfanyl pyrimidinol derivatives in organic synthesis, leading to compounds with potential pharmacological activities (Ray et al., 2007).
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c17-12-1-3-14(4-2-12)22-10-13-9-15(21)20-16(19-13)11-5-7-18-8-6-11/h1-9H,10H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZPPBJJNQMGTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=CC(=O)NC(=N2)C3=CC=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



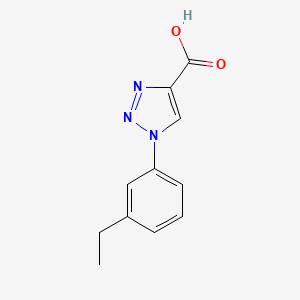
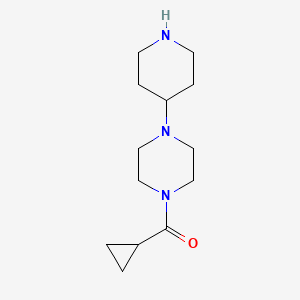
![2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B1486884.png)


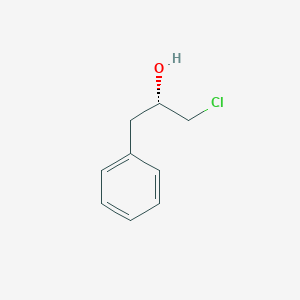



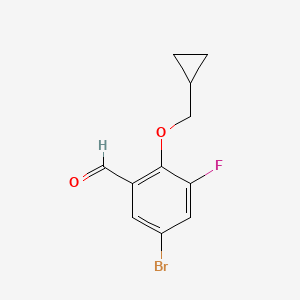
![1-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1486899.png)
![1-Cyclopropylmethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1486901.png)
